molecular formula C25H15FN4O2S B15073783 2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B15073783
M. Wt: 454.5 g/mol
InChI Key: IPZHFKHGSYRBNT-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-fluorophenoxy group at position 2, a methyl group at position 9, and a prop-2-enenitrile moiety linked to a benzothiazole ring at position 3 (Figure 1). The benzothiazole group is notable for its prevalence in bioactive molecules, often contributing to antimicrobial, anticancer, or kinase-inhibitory properties . The 4-fluorophenoxy substituent may enhance lipophilicity and metabolic stability, while the nitrile group could influence electronic properties and binding affinity .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZHFKHGSYRBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C25H15FN4O2S
Molecular Weight 436.5 g/mol
IUPAC Name (E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
CAS Number 620113-73-7

Structural Characteristics

The compound features a benzothiazole ring fused with a pyrido[1,2-a]pyrimidine moiety, which contributes to its biological activity. The presence of the fluorophenoxy group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (μM)
HCT116 (Colon)25.1
MCF-7 (Breast)21.5
U87 MG (Glioblastoma)28.7
A549 (Lung)15.9

The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells.

These mechanisms suggest that the compound interferes with critical signaling pathways necessary for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Studies indicate that it exhibits broad-spectrum activity against various bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Streptococcus pyogenes16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Study 1: Anticancer Efficacy

In a study involving multiple cancer cell lines, the compound was tested for its antiproliferative effects. The results indicated that it significantly inhibited cell growth in all tested lines, particularly in breast and lung cancer models. The study concluded that further development could lead to novel cancer therapies .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound. It was found to be effective against both Gram-positive and Gram-negative bacteria. The researchers suggested that modifications to the structure could enhance its efficacy and reduce toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, a scaffold widely explored in medicinal chemistry. Below is a detailed comparison with four structurally related compounds identified in the literature.

Structural and Functional Group Analysis

Table 1: Key Structural Features of the Target Compound and Analogs
Compound ID / Source Core Structure Substituents at Key Positions Functional Groups of Interest
Target Compound Pyrido[1,2-a]pyrimidin-4-one - Position 2 : 4-fluorophenoxy
- Position 3 : Benzothiazole-linked prop-2-enenitrile
- Position 9 : Methyl
Nitrile, benzothiazole, 4-fluorophenoxy
3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - Position 3 : Piperidinyl ethyl group
- Position 2 : Methyl
- Position 4 : Benzisoxazole
Benzisoxazole, piperidine, tetrahydro-pyrido ring
2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrido[1,2-a]pyrimidin-4-one - Position 3 : Benzothiazolylsulfanyl
- Position 3 : Aldehyde
Sulfanyl, benzothiazole, aldehyde
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one - Position 3 : Piperidinium ethyl group
- Position 2 : Benzisoxazole
Benzisoxazole, piperidinium, nitrate counterion
373611-93-9 (Thiazolidinone derivative) Pyrido[1,2-a]pyrimidin-4-one - Position 3 : Thioxothiazolidinone
- Position 2 : Allylamino
Thioxothiazolidinone, allylamino
Key Observations:

Core Modifications: The target compound and analogs share the pyrido[1,2-a]pyrimidin-4-one core, but substituents at positions 2 and 3 vary significantly.

Functional Group Impact: The prop-2-enenitrile group in the target compound differs from sulfanyl (), aldehyde (), or thiazolidinone () groups in analogs. Nitriles are often used to enhance metabolic stability and hydrogen-bonding capacity . The benzothiazole moiety in the target compound and ’s analog contrasts with benzisoxazole (), which may alter target selectivity due to differences in π-stacking and electronic profiles .

Synthetic Considerations: Pyrido[1,2-a]pyrimidin-4-ones are typically synthesized via cyclization reactions or Mannich-type condensations (e.g., as seen in minodronic acid derivatives ). The prop-2-enenitrile group in the target compound likely requires a Knoevenagel condensation or similar methodology, though specific synthesis details are unavailable in the provided evidence.

Implications of Structural Differences

  • Bioactivity Potential: While direct bioactivity data for the target compound is absent, benzothiazoles are associated with kinase inhibition (e.g., EGFR) and antimicrobial activity . The 4-fluorophenoxy group may enhance blood-brain barrier penetration compared to bulkier substituents like piperidinyl ethyl groups .

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